Cas no 1806646-06-9 (Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate)

Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate structure
1806646-06-9 structure
Product Name:Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate
CAS No:1806646-06-9
MF:C13H15BrO3
MW:299.160403490067
CID:5001306
Update Time:2025-07-22

Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate
    • Inchi: 1S/C13H15BrO3/c1-9-7-10(8-13(16)17-2)3-4-11(9)12(15)5-6-14/h3-4,7H,5-6,8H2,1-2H3
    • InChI Key: AKDMWRDAEXBQBD-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C=CC(CC(=O)OC)=CC=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 278
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.4

Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010014672-250mg
Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate
1806646-06-9 97%
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480.00 USD 2021-07-05
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A010014672-500mg
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Additional information on Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate

Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate (CAS No. 1806646-06-9): A Comprehensive Overview in Modern Chemical Biology

Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate, identified by its unique CAS number 1806646-06-9, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The nomenclature of this molecule, combining acylated aromatic rings with brominated aliphatic chains, suggests a versatile chemical entity capable of undergoing diverse biochemical interactions.

The structural composition of Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate is a testament to the ingenuity of modern organic synthesis. The presence of a 3-bromopropanoyl side chain appended to a phenylacetate backbone introduces both reactivity and specificity, making it a valuable intermediate in the synthesis of more complex molecules. This structural motif is particularly interesting because it allows for further functionalization through various chemical transformations, such as nucleophilic substitution or cross-coupling reactions.

In recent years, there has been growing interest in the development of novel pharmacophores that can modulate biological pathways with high selectivity. The Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate molecule, with its unique structural features, has emerged as a promising candidate for such applications. Researchers have been exploring its potential in the design of small-molecule inhibitors targeting various therapeutic areas, including oncology and neurology.

One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. The bromine atom in the 3-bromopropanoyl group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. These reactions enable the introduction of diverse functional groups at specific positions within the molecule, thereby tailoring its biological activity. For instance, Suzuki-Miyaura couplings have been employed to attach aryl or heteroaryl groups, expanding the compound's pharmacological spectrum.

The phenylacetate moiety itself is a well-studied pharmacophore known for its ability to interact with biological targets such as receptors and enzymes. By modifying the substituents on this core structure, researchers can fine-tune the binding properties of their compounds. The addition of a methyl group at the third position further enhances this interaction, potentially improving solubility and metabolic stability—crucial factors for drug-like properties.

Recent studies have highlighted the utility of Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate in the development of novel therapeutic agents. For example, researchers have investigated its potential as an inhibitor of kinases, which are enzymes overexpressed in many cancers. The ability to modulate kinase activity is critical for developing targeted cancer therapies. Preliminary findings suggest that derivatives of this compound exhibit inhibitory effects on specific kinases, making them attractive candidates for further optimization.

The synthetic accessibility of Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate also contributes to its appeal in pharmaceutical research. The compound can be synthesized through well-established organic reactions, allowing for scalable production and modification. This accessibility is essential for both academic research and industrial applications, where large quantities of high-purity material are often required.

In addition to its role in drug development, this compound has found applications in materials science and chemical biology. Its unique structural features make it a valuable building block for designing novel materials with specific properties. For instance, researchers have explored its use in creating polymers with tailored thermal and mechanical properties.

The growing body of literature on Methyl 4-(3-bromopropanoyl)-3-methylphenylacetate underscores its significance in modern chemical biology. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in discovering and developing new therapies. Their versatility and synthetic tractability make them indispensable tools for researchers striving to push the boundaries of medicinal chemistry.

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